2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Preparation Methods
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Aryl Group: The aryl group is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow chemistry techniques to scale up the synthesis.
Chemical Reactions Analysis
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to influence the 3D orientation of the PROTAC, optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase .
Comparison with Similar Compounds
Similar compounds to 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid include:
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound lacks the fluorine atom and is also used as a semi-flexible linker in PROTAC development.
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound has the aryl group attached at a different position on the piperidine ring.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound is used as a rigid linker in PROTAC development.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C18H24FNO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[4-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
InChI |
InChI=1S/C18H24FNO4/c1-18(2,3)24-17(23)20-8-6-12(7-9-20)15-11-14(19)5-4-13(15)10-16(21)22/h4-5,11-12H,6-10H2,1-3H3,(H,21,22) |
InChI Key |
RNTYOMWGIDOATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.